Coblopasvir

Catalog No.
S524153
CAS No.
1312608-46-0
M.F
C41H50N8O8
M. Wt
782.89
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coblopasvir

CAS Number

1312608-46-0

Product Name

Coblopasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C41H50N8O8

Molecular Weight

782.89

InChI

InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1

InChI Key

JBYJTCVXUMWTJJ-YRCZKMHPSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC

Solubility

Soluble in DMSO

Synonyms

Coblopasvir;

Description

The exact mass of the compound Coblopasvir is 782.3752 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hepatitis C Virus (HCV) Infection

Coblopasvir has been extensively studied for its potential role in treating chronic HCV infection. It acts by inhibiting a vital HCV enzyme, NS5A, which plays a crucial role in viral replication. Initial clinical trials investigating Coblopasvir in combination with other antiviral medications have shown promising results in achieving sustained virologic response (SVR), signifying the absence of detectable HCV RNA in the blood after treatment completion [].

These findings have led to ongoing research exploring Coblopasvir-based regimens for different HCV genotypes and treatment-experienced patients [].

Other Viral Infections

Coblopasvir's antiviral properties are also being explored for treating other viral infections, including:

  • Cytomegalovirus (CMV) Infection: CMV is a herpesvirus that can cause serious complications in immunocompromised individuals. Studies suggest that Coblopasvir, in combination with other antiviral medications, may be effective in preventing CMV replication after organ transplantation.
  • Flavivirus Infections: Flaviviruses encompass a range of mosquito-borne viruses such as Dengue virus, Zika virus, and West Nile virus. Early-stage research indicates that Coblopasvir possesses antiviral activity against these viruses, warranting further investigation for their potential treatment [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Exact Mass

782.3752

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types